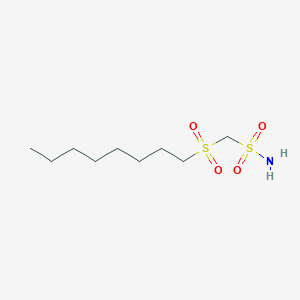
(Octane-1-sulfonyl)-methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Octane-1-sulfonyl)-methanesulfonamide is an organosulfur compound that features both sulfonyl and sulfonamide functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Octane-1-sulfonyl)-methanesulfonamide typically involves the reaction of octane-1-sulfonyl chloride with methanesulfonamide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
C8H17SO2Cl+CH3SO2NH2→C8H17SO2NHSO2CH3+HCl
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves large-scale reactions similar to the laboratory methods, with additional steps for purification and quality control.
Análisis De Reacciones Químicas
Types of Reactions
(Octane-1-sulfonyl)-methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfonyl groups can be further oxidized under strong oxidizing conditions.
Reduction: Reduction of the sulfonyl groups can lead to the formation of thiols or sulfides.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophiles such as amines or alcohols can react with the sulfonamide group under basic conditions.
Major Products
Oxidation: Sulfonic acids or sulfonates.
Reduction: Thiols or sulfides.
Substitution: Various sulfonamide derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(Octane-1-sulfonyl)-methanesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the sulfonamide group.
Medicine: Explored for its potential use in drug development, particularly in the design of sulfonamide-based drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (Octane-1-sulfonyl)-methanesulfonamide involves its interaction with biological molecules, particularly enzymes. The sulfonamide group can mimic the structure of natural substrates or inhibitors, allowing it to bind to the active site of enzymes and inhibit their activity. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
Octane-1-sulfonic acid sodium salt: Used in ion pair chromatography and has similar sulfonyl functional groups.
Methanesulfonamide: A simpler sulfonamide compound used in various chemical reactions.
Uniqueness
(Octane-1-sulfonyl)-methanesulfonamide is unique due to the presence of both octane-1-sulfonyl and methanesulfonamide groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile compound in organic synthesis and potential pharmaceutical applications.
Propiedades
Fórmula molecular |
C9H21NO4S2 |
|---|---|
Peso molecular |
271.4 g/mol |
Nombre IUPAC |
octylsulfonylmethanesulfonamide |
InChI |
InChI=1S/C9H21NO4S2/c1-2-3-4-5-6-7-8-15(11,12)9-16(10,13)14/h2-9H2,1H3,(H2,10,13,14) |
Clave InChI |
WMPBJNOZUYAWBF-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCS(=O)(=O)CS(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


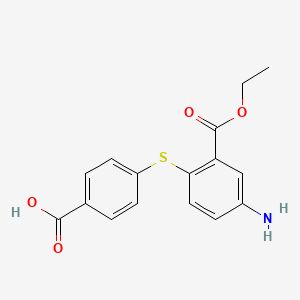
![[2-Chloro-5-[(4-isopropylphenyl)methylamino]phenyl]methanol](/img/structure/B13892249.png)
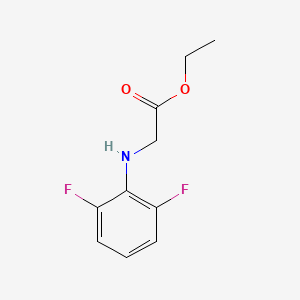
![7-[3,5-Dihydroxy-2-(3-hydroxy-4-phenoxybut-1-enyl)cyclopentyl]hept-5-enoic acid](/img/structure/B13892265.png)
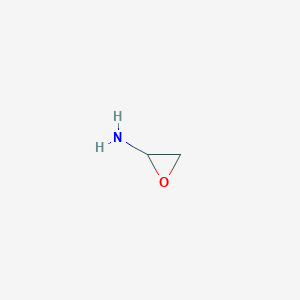
![N-[4-(4-methylpyridin-3-yl)phenyl]butane-1-sulfonamide](/img/structure/B13892278.png)
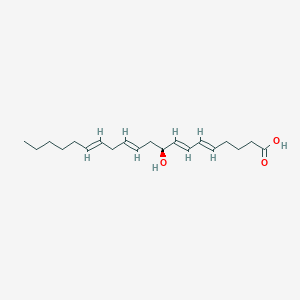
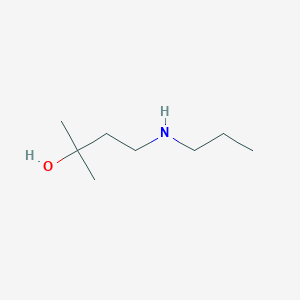

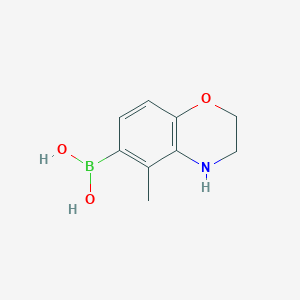
![tert-butyl-[(2S)-2,3-dimethylbut-3-enoxy]-diphenylsilane](/img/structure/B13892333.png)
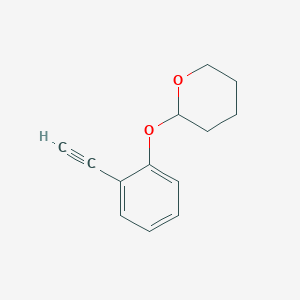

![7-Oxa-1-azaspiro[3.4]octane;oxalate](/img/structure/B13892347.png)
